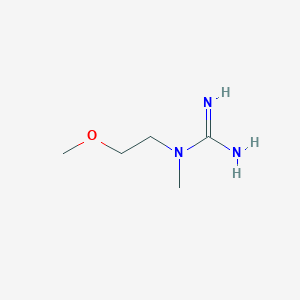
4-methoxy-2-methyl-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-methyl-3-nitrobenzoic acid (MMB-NO2) is a nitrobenzoic acid derivative that has been studied extensively due to its wide range of applications. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic synthesis, and it has been used as a scavenger for nitric oxide in biochemical studies. In addition, MMB-NO2 has been studied as a potential therapeutic agent for certain types of cancer.
Mecanismo De Acción
4-methoxy-2-methyl-3-nitrobenzoic acid acts as a scavenger for nitric oxide, which is a key signaling molecule in the body. It binds to nitric oxide and forms a nitroso compound, which can then be detoxified by enzymes in the body. In addition, this compound has been shown to inhibit the growth of certain types of cancer cells by targeting their mitochondria and inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a nitric oxide scavenger, it has been shown to inhibit the growth of certain types of cancer cells and to induce apoptosis in those cells. It has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-2-methyl-3-nitrobenzoic acid for laboratory experiments include its low cost, its availability, and its wide range of applications. Additionally, this compound has been shown to be relatively non-toxic and to have a low environmental impact. However, there are some limitations to using this compound for laboratory experiments. For example, it is not soluble in water, and it can be difficult to store.
Direcciones Futuras
There are a number of potential future directions for research involving 4-methoxy-2-methyl-3-nitrobenzoic acid. One potential area of research is the development of new synthetic methods for the preparation of this compound. Additionally, research could be conducted to further explore its potential therapeutic applications, as well as its anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, research could be conducted to further explore its potential uses as a reagent in organic synthesis and its potential applications in biomedical research. Finally, research could be conducted to further explore its environmental impact and its potential uses in environmental remediation.
Métodos De Síntesis
4-methoxy-2-methyl-3-nitrobenzoic acid is synthesized by a two-step process. First, 4-methoxy-2-methylbenzoic acid is reacted with nitric acid to form this compound. The second step involves the reaction of this compound with a base such as sodium hydroxide to form this compound.
Aplicaciones Científicas De Investigación
4-methoxy-2-methyl-3-nitrobenzoic acid has been studied extensively for its potential applications in scientific research. It has been used as a scavenger for nitric oxide in biochemical studies, and it has been studied as a potential therapeutic agent for certain types of cancer. Additionally, this compound has been used as a reagent in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Propiedades
IUPAC Name |
4-methoxy-2-methyl-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDRTJUSQRGHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}-3-methylbutanoic acid](/img/structure/B6611483.png)
![1-[2-(piperazin-1-yl)ethyl]piperazine tetrahydrochloride](/img/structure/B6611494.png)



![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)


![2-[(2-Pyridinylcarbonyl)amino]butanoic acid](/img/structure/B6611542.png)

